[6-[2-Butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate
Description
The four compounds under investigation are structurally complex nitrooxy-containing derivatives with imidazole cores and thiophen-3-ylmethyl substituents. Their general structure comprises:
- Core: A hex-5-enyl or hex-5-enoate backbone with a 4-oxo group and an imidazol-4-yl moiety.
- Substituents: Nitrooxy esters: Varied nitrooxyalkyl groups (e.g., 4-nitrooxybutyl, 5-nitrooxyhexyl) or aromatic nitrooxymethylphenyl esters. Thiophen-3-ylmethyl: A sulfur-containing heterocyclic group at position 5. Butyl chains: At position 2 of the imidazole ring.
Properties
CAS No. |
9002-62-4 |
|---|---|
Molecular Formula |
C160H194N22O54S4 |
Molecular Weight |
3417.6 g/mol |
IUPAC Name |
[6-[2-butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate |
InChI |
InChI=1S/C44H45N5O12S.C40H51N7O18S.C40H53N5O12S.C36H45N5O12S/c1-2-3-4-41-45-23-39(22-38(21-36-19-20-62-30-36)40(50)17-18-42(51)58-26-32-5-9-34(10-6-32)28-60-48(54)55)47(41)25-31-13-15-37(16-14-31)44(53)46-24-43(52)59-27-33-7-11-35(12-8-33)29-61-49(56)57;1-2-3-10-37-42-24-33(23-32(22-30-17-21-66-28-30)36(48)9-6-19-60-38(49)11-4-7-34(64-46(56)57)26-62-44(52)53)43(37)25-29-13-15-31(16-14-29)40(51)41-18-20-61-39(50)12-5-8-35(65-47(58)59)27-63-45(54)55;1-4-5-12-37-41-25-35(24-34(23-32-19-22-58-28-32)36(46)17-18-38(47)54-20-8-6-10-29(2)56-44(50)51)43(37)27-31-13-15-33(16-14-31)40(49)42-26-39(48)55-21-9-7-11-30(3)57-45(52)53;1-2-3-8-33-37-23-31(22-30(21-28-15-20-54-26-28)32(42)13-14-34(43)50-16-4-6-18-52-40(46)47)39(33)25-27-9-11-29(12-10-27)36(45)38-24-35(44)51-17-5-7-19-53-41(48)49/h5-16,19-20,22-23,30H,2-4,17-18,21,24-29H2,1H3,(H,46,53);13-17,21,23-24,28,34-35H,2-12,18-20,22,25-27H2,1H3,(H,41,51);13-16,19,22,24-25,28-30H,4-12,17-18,20-21,23,26-27H2,1-3H3,(H,42,49);9-12,15,20,22-23,26H,2-8,13-14,16-19,21,24-25H2,1H3,(H,38,45) |
InChI Key |
ZNRYUPYKSAFPRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)NCCOC(=O)CCCC(CO[N+](=O)[O-])O[N+](=O)[O-])C=C(CC3=CSC=C3)C(=O)CCCOC(=O)CCCC(CO[N+](=O)[O-])O[N+](=O)[O-].CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)NCC(=O)OCCCCC(C)O[N+](=O)[O-])C=C(CC3=CSC=C3)C(=O)CCC(=O)OCCCCC(C)O[N+](=O)[O-].CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)NCC(=O)OCCCCO[N+](=O)[O-])C=C(CC3=CSC=C3)C(=O)CCC(=O)OCCCCO[N+](=O)[O-].CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)NCC(=O)OCC3=CC=C(C=C3)CO[N+](=O)[O-])C=C(CC4=CSC=C4)C(=O)CCC(=O)OCC5=CC=C(C=C5)CO[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Nitroaspirin Derivatives (NCX-4040, NCX-4016)
- Key Similarities: Both target compounds and nitroaspirins feature ester-linked NO-donating groups (-ONO₂) attached to a spacer . Structural variations in spacer length and nitrooxy position (e.g., para vs. meta in NCX-4040 vs. NCX-4016) significantly influence cytotoxicity .
- Key Differences: The target compounds incorporate imidazole and thiophene rings, unlike the acetylsalicylate core of nitroaspirins. This may enhance binding to non-COX targets (e.g., cellular thiols) .
Nitrooxymethyl-Substituted COX Inhibitors
- Rofecoxib analogues with nitrooxymethyl groups (e.g., compound 10 ) exhibit reduced COX-2 potency but retained selectivity compared to parent drugs. In contrast, replacing methylsulfonyl with nitrooxymethyl (compound 19 ) shifts activity toward COX-1 inhibition .
- Implications : The nitrooxy groups in the target compounds may similarly modulate COX isoform selectivity, depending on their substitution patterns.
Imidazo[2,1-b]thiazole Derivatives
- Compounds like 5 and 6a (IC₅₀ = 1.2–1.4 μM) demonstrate that methylsulfonyl and dimethylamino groups enhance potency against cancer cells .
- Comparison : The thiophen-3-ylmethyl group in the target compounds may confer distinct lipophilicity or receptor interactions compared to methylsulfonyl substituents .
Pharmacological Activity and Mechanisms
Cytotoxicity and NO Release
- NCX-4040 (IC₅₀ ~25 μM) exhibits superior cytotoxicity over NCX-4016 due to enhanced thiol depletion and NO release .
- Prediction : The target compounds’ nitrooxy esters may similarly deplete cellular thiols (e.g., glutathione), potentiating oxidative stress in cancer cells .
COX Inhibition Profiles
- Nitrooxymethyl modifications in Rofecoxib analogues reduce COX-2 potency (e.g., compound 10 : IC₅₀ = 15 μM vs. Rofecoxib IC₅₀ = 1 μM) but improve selectivity (COX-2/COX-1 ratio = 10) .
- Structural Insight : The 4-nitrooxybutyl and 5-nitrooxyhexyl groups in the target compounds may favor COX-2 inhibition, while aromatic nitrooxymethylphenyl esters could shift activity toward COX-1.
IC₅₀ and Selectivity
- Imidazo[2,1-b]thiazoles with methylsulfonyl groups (IC₅₀ = 1.2–1.6 μM) highlight the importance of electron-withdrawing substituents for potency .
- Hypothesis: The thiophen-3-ylmethyl group in the target compounds may lower IC₅₀ values compared to non-heterocyclic analogues.
Data Tables
Table 1: Structural Features and Predicted Effects
Table 2: Pharmacological Data from Analogues
Discussion of Research Findings
- Synthesis and Stability: The nitrooxybutyl and nitrooxyhexyl esters in the target compounds may follow synthesis pathways similar to NO-NSAIDs (e.g., esterification with nitrooxy alcohols) . Longer spacers (e.g., hexyl vs. butyl) could prolong NO release.
- Mechanistic Divergence : While NCX-4040 acts via thiol depletion, the imidazole-thiophene core of the target compounds may introduce dual mechanisms (e.g., COX inhibition + oxidative stress) .
- Clinical Potential: Structural complexity may hinder bioavailability, necessitating formulation studies. The balance between NO-mediated vasodilation and COX inhibition warrants further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
